4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)aniline
Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C13H17BF3NO2 and its molecular weight is 287.09 g/mol. The purity is usually 95%.
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Mechanism of Action
The trifluoromethyl group in the compound is a common motif in medicinal chemistry due to its ability to modulate the physical properties of drug molecules. It can influence the potency, stability, and lipophilicity of a compound, which can affect its pharmacokinetic properties .
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the stability and reactivity of the compound. For example, many boronic acids are stable at room temperature but can decompose at higher temperatures .
Biochemical Analysis
Biochemical Properties
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)aniline plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can participate in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Additionally, it is involved in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . These interactions highlight its versatility and importance in biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific enzymes can lead to changes in metabolic flux and metabolite levels, thereby impacting cellular metabolism . Moreover, its role in gene expression modulation can alter cellular responses and functions, making it a valuable tool in cellular biology research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, its involvement in borylation and hydroboration reactions suggests that it can form stable complexes with transition metal catalysts, thereby facilitating or inhibiting specific biochemical reactions . These molecular interactions are critical for understanding its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions, but prolonged exposure to certain environments can lead to its degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular metabolism and gene expression. At higher doses, toxic or adverse effects can be observed . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can influence metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism. Understanding these pathways is essential for elucidating its role in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s ability to interact with these transporters and proteins is crucial for its effective distribution and function within biological systems.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . Its activity and function can be affected by its localization, making it important to understand these mechanisms for its effective use in biochemical research.
Biological Activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and its role in drug development.
- Molecular Formula : C13H17BF3NO2
- Molecular Weight : 273.09 g/mol
- CAS Number : 72221111
- IUPAC Name : this compound
The compound exhibits a multifaceted mechanism of action primarily through the inhibition of receptor tyrosine kinases (RTKs), which are crucial in regulating cellular processes such as growth and differentiation. The presence of the trifluoromethyl group enhances the compound's binding affinity to these targets.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
- Inhibition of Receptor Tyrosine Kinases :
- Anticancer Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Activity Type | Target/Assay | IC50 (nM) | Reference |
---|---|---|---|
RTK Inhibition | VEGFR-2 | 6.27 | |
TIE-2 | 42.76 | ||
Anticancer Activity | MDA-MB-231 Cell Line | 0.126 μM | |
Anti-inflammatory Potential | Inflammatory Cytokines | TBD |
Applications in Drug Development
The compound serves as a key intermediate in the synthesis of novel pharmaceuticals aimed at treating various cancers and inflammatory diseases. Its unique boron-containing structure allows for modifications that can enhance its pharmacological properties.
Table 2: Applications in Drug Development
Application Area | Description |
---|---|
Anticancer Drug Development | Used as a scaffold for designing new anticancer agents |
Anti-inflammatory Agents | Potential lead for developing new anti-inflammatory drugs |
Agrochemical Formulations | Enhances stability and bioavailability of pesticides |
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF3NO2/c1-11(2)12(3,4)20-14(19-11)8-5-6-10(18)9(7-8)13(15,16)17/h5-7H,18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVAGHXDGGCCHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501136988 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501136988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
508223-55-0 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=508223-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501136988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.